Furfuryl 3-mercaptopropionate Furfuryl 3-mercaptopropionate
Brand Name: Vulcanchem
CAS No.: 93859-19-9
VCID: VC3788509
InChI: InChI=1S/C8H10O3S/c9-8(3-5-12)11-6-7-2-1-4-10-7/h1-2,4,12H,3,5-6H2
SMILES: C1=COC(=C1)COC(=O)CCS
Molecular Formula: C8H10O3S
Molecular Weight: 186.23 g/mol

Furfuryl 3-mercaptopropionate

CAS No.: 93859-19-9

Cat. No.: VC3788509

Molecular Formula: C8H10O3S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

Furfuryl 3-mercaptopropionate - 93859-19-9

Specification

CAS No. 93859-19-9
Molecular Formula C8H10O3S
Molecular Weight 186.23 g/mol
IUPAC Name furan-2-ylmethyl 3-sulfanylpropanoate
Standard InChI InChI=1S/C8H10O3S/c9-8(3-5-12)11-6-7-2-1-4-10-7/h1-2,4,12H,3,5-6H2
Standard InChI Key XUNHWOASMZRMOC-UHFFFAOYSA-N
SMILES C1=COC(=C1)COC(=O)CCS
Canonical SMILES C1=COC(=C1)COC(=O)CCS

Introduction

Chemical Identity and Structural Characteristics

Molecular Properties

Furfuryl 3-mercaptopropionate is systematically named furan-2-ylmethyl 3-sulfanylpropanoate according to IUPAC nomenclature . Its structure comprises a furan ring substituted with a methyl group esterified to 3-mercaptopropionic acid (Figure 1). The compound’s InChI Key (XUNHWOASMZRMOC-UHFFFAOYSA-N) and SMILES (C1=COC(=C1)COC(=O)CCS) provide unambiguous identifiers for computational and regulatory purposes .

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number93859-19-9
Molecular FormulaC8H10O3S\text{C}_8\text{H}_{10}\text{O}_3\text{S}
Molecular Weight186.23 g/mol
LogP1.83
Boiling PointNot reported
Melting PointNot reported

The LogP value of 1.83 indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over water . This property is critical for its chromatographic separation and potential use in hydrophobic matrices.

Analytical Applications

Chromatographic Separation

Furfuryl 3-mercaptopropionate is separable via reverse-phase high-performance liquid chromatography (RP-HPLC) using a Newcrom R1 column (3 µm or 5 µm particle size) . The method employs a mobile phase of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry (MS) compatibility .

Table 2: HPLC Conditions for Furfuryl 3-Mercaptopropionate

ParameterSpecificationSource(s)
ColumnNewcrom R1
Mobile PhaseAcetonitrile/Water/H3PO4\text{H}_3\text{PO}_4
DetectionUV or MS
ApplicationsImpurity isolation, pharmacokinetics

This method is scalable for preparative separations, enabling the isolation of impurities or metabolites in complex matrices .

Mass Spectrometry Compatibility

Replacing phosphoric acid with formic acid in the mobile phase reduces ion suppression, enhancing MS sensitivity . The compound’s molecular ion (m/z=186.23m/z = 186.23) and fragmentation patterns can be analyzed using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) .

Stability and Degradation Pathways

Oxidative Degradation

Under Fenton-type reaction conditions (hydrogen peroxide, iron catalysts, ascorbic acid), furfuryl 3-mercaptopropionate undergoes rapid degradation, with up to 90% decomposition within 1 hour at 37°C . Major volatile products include difurfuryl disulfide (C10H10O2S2\text{C}_{10}\text{H}_{10}\text{O}_2\text{S}_2), while nonvolatile oligomers (92–510 Da) form through radical-mediated polymerization .

Table 3: Degradation Products and Conditions

ConditionDegradation ProductsSource(s)
H2O2\text{H}_2\text{O}_2, Fe²⁺, 37°CDifurfuryl disulfide, oligomers
22°C, no catalyst<10% degradation

Implications for Flavor Chemistry

As a structural analog of furfuryl mercaptan (a key coffee flavor compound), furfuryl 3-mercaptopropionate’s degradation mirrors pathways observed in food systems . The formation of disulfides and oligomers may contribute to off-flavors or loss of aromatic intensity in stored products.

Industrial and Research Relevance

Material Science

The thiol group in furfuryl 3-mercaptopropionate enables participation in thiol-ene click reactions, facilitating polymer crosslinking or surface functionalization. Similar mercaptopropionate esters are used in adhesives and coatings .

Pharmacokinetics

Scalable HPLC methods support the compound’s use in drug metabolism studies, particularly for tracking sulfur-containing metabolites . Its LogP value aligns with bioavailability parameters for orally administered drugs.

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